molecular formula C12H16BrNO2 B8708591 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B8708591
M. Wt: 286.16 g/mol
InChI Key: SCTUKMODGVVTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzylamine, featuring a bromine atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine typically involves the bromination of N-(2,4-dimethoxybenzyl)prop-2-en-1-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation may produce a ketone or aldehyde .

Scientific Research Applications

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 2-Bromo-1,4-dimethylbenzene
  • 2-Bromo-4,5-dimethoxybenzyl alcohol

Uniqueness

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C12H16BrNO2/c1-9(13)7-14-8-10-4-5-11(15-2)6-12(10)16-3/h4-6,14H,1,7-8H2,2-3H3

InChI Key

SCTUKMODGVVTOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(=C)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethylamine (16.0 mL, 114 mmol) was added to a solution of 2,4-dimethoxybenzylamine hydrochloride (11.1 g, 54.5 mmol) and 2,3-dibromopropene (10.9 g, 54.5 mmol) in dichloromethane (200 mL). After 18 h, water was added and the mixture was extracted with dichloromethane (3×). The combined organic extracts were washed with saturated brine, dried over magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography [100% dichloromethane→95% dichloromethane/5% (10% ammonium hydroxide/methanol)] gave the title compound (7.85 g).
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200 mL
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Synthesis routes and methods II

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